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For Researchers, Scientists, and Drug Development Professionals

Abstract
Triflumizole is a broad-spectrum imidazole fungicide used extensively in agriculture. This

technical guide provides a comprehensive overview of its initial toxicological profile, drawing

from a range of non-clinical studies. The document summarizes key findings on acute,

subchronic, and chronic toxicity, as well as carcinogenicity, genotoxicity, reproductive and

developmental effects, and neurotoxicity. Detailed experimental protocols for pivotal studies are

provided, and quantitative data are presented in structured tables for comparative analysis.

Furthermore, this guide illustrates the primary mechanisms of Triflumizole's action—inhibition

of ergosterol biosynthesis and activation of the Peroxisome Proliferator-Activated Receptor

gamma (PPARγ) signaling pathway—through detailed diagrams. The metabolic pathway of

Triflumizole in rats is also depicted. This document is intended to serve as a core reference for

researchers, scientists, and drug development professionals involved in the assessment of

Triflumizole and related compounds.

Acute Toxicity
Triflumizole exhibits low to moderate acute toxicity via the oral route and low toxicity via the

dermal and inhalation routes.

Experimental Protocol: Acute Oral Toxicity (Rat)
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Based on general principles of OECD Test Guideline 423, the acute oral toxicity of Triflumizole
was assessed in rats.

Test System: Sprague-Dawley rats.

Animal Model: Young adult, healthy, nulliparous, and non-pregnant females are typically

used. A group of males may also be tested.

Dosage: A single dose of Triflumizole is administered by oral gavage. The volume typically

does not exceed 1 mL/100g of body weight for aqueous solutions.

Vehicle: Often administered in a suitable vehicle like corn oil or an aqueous suspension.

Observation Period: Animals are observed for mortality, clinical signs of toxicity, and changes

in body weight for up to 14 days post-dosing.

Endpoints: The primary endpoint is the LD50 (median lethal dose), along with observations

of toxic effects. Gross necropsy is performed on all animals at the end of the study.

Table 1: Acute Toxicity of Triflumizole
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Study Type Species Route LD50/LC50
Observed
Effects

Reference

Oral Rat Gavage
1057 mg/kg

bw

Signs of

neurotoxicity

including

decreased

activity and

stereotyped

behavior.

[1]

Dermal Rat Dermal
> 5000 mg/kg

bw

Not a skin

irritant.
[1]

Inhalation Rat Inhalation

> 3.6 mg/L

(4-hour,

nose-only)

Signs of

neurotoxicity.
[1]

Eye Irritation Rabbit Ocular -
Mild eye

irritant.
[2]

Dermal

Sensitization
Guinea Pig Dermal -

Sensitizer

(Maximization

test).

[1]

Subchronic and Chronic Toxicity
Repeated dose studies in rodents and dogs have identified the liver as a primary target organ

for Triflumizole toxicity.

Experimental Protocol: 90-Day Oral Toxicity (Rodent)

Following the principles of OECD Test Guideline 408, a 90-day subchronic oral toxicity study is

conducted.

Test System: Typically Wistar or Sprague-Dawley rats.

Animal Model: Groups of at least 10 male and 10 female rats per dose group.
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Dosage: Triflumizole is administered daily in the diet, drinking water, or by gavage for 90

days. At least three dose levels and a control group are used.

Endpoints: Daily clinical observations, weekly body weight and food consumption

measurements, hematology, clinical chemistry, and urinalysis at termination. Comprehensive

gross necropsy and histopathology of major organs and tissues are performed.

Table 2: Subchronic and Chronic Toxicity of Triflumizole
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Study
Type

Species Duration
NOAEL
(mg/kg
bw/day)

LOAEL
(mg/kg
bw/day)

Key
Findings

Referenc
e

Subchronic

Oral
Rat 90 days 15 (males) 3.5

Liver

toxicity,

including

increased

liver weight

and

hepatocell

ular

hypertroph

y.

[1][3]

Subchronic

Oral
Mouse 90 days - -

Liver

effects

including

increased

liver weight

and fat

droplet

accumulati

on.

[2]

Chronic

Oral
Dog 1 year - -

Liver

effects.
[3]

Combined

Chronic

Toxicity/Ca

rcinogenicit

y

Rat 2 years 3.7 (males)
4.6

(females)

Liver

toxicity

(eosinophili

c foci in

males; fatty

vacuolation

,

inflammatio

n, and

necrosis in

females).

[3][4]
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Carcinogenicity
Long-term studies in rats and mice have not shown evidence of carcinogenicity for

Triflumizole.

Experimental Protocol: Carcinogenicity Study (Rodent)

Based on OECD Test Guideline 451, carcinogenicity studies are conducted over the majority of

the animal's lifespan.

Test System: Typically Fischer 344 rats and B6C3F1 mice.

Animal Model: Groups of at least 50 male and 50 female animals per dose group.

Dosage: Triflumizole is administered in the diet for 18 months (mice) or 2 years (rats).

Endpoints: Survival, body weight, food consumption, clinical observations, and complete

histopathological examination of all organs and tissues for neoplastic lesions.

Table 3: Carcinogenicity of Triflumizole

Species Duration Key Findings Classification Reference

Rat 2 years
No evidence of

carcinogenicity.

Not likely to be

carcinogenic to

humans.

[2][4]

Mouse 18 months
No evidence of

carcinogenicity.

Not likely to be

carcinogenic to

humans.

[2][4]

Genotoxicity
Triflumizole has been tested in a battery of in vitro and in vivo genotoxicity assays and has not

shown evidence of mutagenic or genotoxic potential.
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Ames Test (Bacterial Reverse Mutation Assay): (OECD Guideline 471) Salmonella

typhimurium strains (e.g., TA98, TA100, TA1535, TA1537) are exposed to various

concentrations of Triflumizole with and without metabolic activation (S9 mix). The number of

revertant colonies is counted to assess mutagenicity.

In Vitro Mammalian Cell Gene Mutation Assay: (OECD Guideline 476) For example, the

Mouse Lymphoma Assay (MLA) using L5178Y cells. Cells are treated with Triflumizole with

and without S9 mix, and mutations at the thymidine kinase (TK) locus are measured.

In Vivo Micronucleus Test: (OECD Guideline 474) Mice or rats are treated with Triflumizole,

and bone marrow or peripheral blood is collected. Erythrocytes are examined for the

presence of micronuclei, an indicator of chromosomal damage.

Table 4: Genotoxicity of Triflumizole

Assay Type Test System
Metabolic
Activation

Result Reference

Bacterial

Reverse

Mutation (Ames)

S. typhimurium
With & Without

S9
Negative [1]

In vitro

Chromosome

Aberration

Chinese Hamster

Ovary (CHO)

cells

With & Without

S9
Negative [1]

In vivo

Micronucleus

Mouse Bone

Marrow
- Negative [1]

Unscheduled

DNA Synthesis
Rat Hepatocytes - Negative [1]

Reproductive and Developmental Toxicity
Triflumizole has shown effects on reproduction and development at maternally toxic doses.
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Two-Generation Reproduction Study (Rat): (OECD Guideline 416) Male and female rats (P

generation) are exposed to Triflumizole in the diet before mating, during gestation, and

lactation. The F1 offspring are also exposed and subsequently mated to produce the F2

generation. Endpoints include fertility, gestation length, litter size, pup viability, and growth.

Developmental Toxicity Study (Rabbit): (OECD Guideline 414) Pregnant rabbits are dosed

with Triflumizole during the period of organogenesis. Fetuses are examined for external,

visceral, and skeletal abnormalities.

Table 5: Reproductive and Developmental Toxicity of Triflumizole
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Study Type Species
NOAEL
(mg/kg
bw/day)

LOAEL
(mg/kg
bw/day)

Key
Findings

Reference

Two-

Generation

Reproduction

Rat
Parental: 4.8;

Offspring: 12

Parental: -;

Offspring: -

Reduced

fertility and

litter size at

parentally

toxic doses.

Increased

gestation

length.

[1]

Development

al
Rat

Maternal: -;

Development

al: -

Maternal: 35;

Development

al: 35

Decreased

viable

fetuses,

increased

resorptions,

decreased

fetal body

weight, and

increased

cervical ribs

at maternally

toxic doses.

[2][5]

Development

al
Rabbit - -

No evidence

of

teratogenicity.

[3]

Neurotoxicity
Signs of neurotoxicity have been observed in acute high-dose studies, but not in subchronic

studies.
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Acute Neurotoxicity Study (Rat): (OECD Guideline 424) Rats receive a single oral dose of

Triflumizole. A Functional Observational Battery (FOB) and automated motor activity

assessment are conducted at various time points.

Subchronic Neurotoxicity Study (Rat): (OECD Guideline 424) Rats are dosed daily for 90

days. FOB and motor activity are assessed at multiple intervals. Neuropathological

examination is performed at termination.

Table 6: Neurotoxicity of Triflumizole

Study Type Species
NOAEL
(mg/kg/day)

LOAEL
(mg/kg/day)

Key
Findings

Reference

Acute Oral Rat - 100

Neuromuscul

ar impairment

and

decreased

locomotor

activity.

[5]

Acute

Inhalation
Rat - -

Signs of

neurotoxicity.
[2]

Subchronic

Oral
Rat - -

No evidence

of

neurotoxicity.

[3]

Mechanisms of Toxicity
Inhibition of Ergosterol Biosynthesis
Triflumizole's primary mode of action as a fungicide is the inhibition of sterol 14α-demethylase

(CYP51), a key enzyme in the ergosterol biosynthesis pathway in fungi. This disruption of

ergosterol production leads to the accumulation of toxic sterol precursors and altered cell

membrane integrity, ultimately inhibiting fungal growth.
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Inhibition of Ergosterol Biosynthesis by Triflumizole.

PPARγ Activation
Triflumizole has been identified as an activator of Peroxisome Proliferator-Activated Receptor

gamma (PPARγ), a nuclear receptor that plays a key role in adipogenesis (fat cell

differentiation) and lipid metabolism[6]. Activation of PPARγ by Triflumizole can lead to

changes in gene expression related to these processes.
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Triflumizole-mediated PPARγ Signaling Pathway.
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Absorption, Distribution, Metabolism, and Excretion
(ADME)
In rats, Triflumizole is rapidly and extensively absorbed after oral administration[1]. It is widely

distributed in tissues, with the highest concentrations found in the liver[1]. The majority of the

administered dose is excreted within 24-48 hours, primarily in the urine[1]. Triflumizole is

extensively metabolized, with less than 2% of the parent compound being excreted

unchanged[1].

Phase I Metabolism

Phase II Metabolism
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Hydroxylation Oxidation Dealkylation

Glucuronide ConjugationSulfate Conjugation

Excretion
(Urine & Feces)

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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